molecular formula C25H22ClN3O3S2 B12419516 Dual FAAH/sEH-IN-1

Dual FAAH/sEH-IN-1

Cat. No.: B12419516
M. Wt: 512.0 g/mol
InChI Key: NVHVCPVLWHYRRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dual FAAH/sEH-IN-1 involves the preparation of benzothiazole analogs. The process typically starts with the synthesis of a precursor compound, such as PF-750, which is a known FAAH inhibitor. The structure-activity relationship is then explored to optimize the potency of the compound on both sEH and FAAH targets . The synthetic route involves multiple steps, including the formation of reversible transition-state mimics and irreversible carbamoylation .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using microwave-assisted methodologies to produce benzothiazole analogs. The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Dual FAAH/sEH-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may exhibit different levels of activity and selectivity towards sEH and FAAH .

Scientific Research Applications

Dual FAAH/sEH-IN-1 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dual FAAH/sEH-IN-1 is unique in its ability to simultaneously inhibit both sEH and FAAH enzymes with high potency. This dual inhibition approach offers a synergistic effect in reducing inflammation and pain, making it a more effective therapeutic option compared to compounds that target only one of these enzymes .

Properties

Molecular Formula

C25H22ClN3O3S2

Molecular Weight

512.0 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(2-chlorophenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C25H22ClN3O3S2/c26-20-5-1-4-8-23(20)34(31,32)29-15-13-17(14-16-29)24(30)27-19-11-9-18(10-12-19)25-28-21-6-2-3-7-22(21)33-25/h1-12,17H,13-16H2,(H,27,30)

InChI Key

NVHVCPVLWHYRRB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CC=C5Cl

Origin of Product

United States

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